Butyl decanoate
Overview
Description
Butyl decanoate, also known as Butyl caprate or Capric acid butyl ester, is a colorless liquid . It is a natural product found in Mandragora autumnalis, Mangifera indica, and Mandragora officinarum . It poses no health hazard and is biodegradable .
Synthesis Analysis
Butyl decanoate can be synthesized enzymatically. The process involves the use of biocatalysis in solvent-free systems, which is an alternative to establish a greener esters production . The enzymatic syntheses of butyl decanoate were carried out with different SER in various syntheses .Molecular Structure Analysis
Butyl decanoate has a molecular formula of C14H28O2 and a molecular weight of 228.37 g/mol . It has 43 bonds - 15 non-H bonds, 1 multiple bond, 12 rotatable bonds, 1 double bond, and 1 ester (aliphatic) .Chemical Reactions Analysis
The enzymatic syntheses of butyl decanoate involve various reaction conditions, respective SER, and conversion results . The process for creating esters of butyl decanoate was patented in Spain in 1959 and in 1960, it was described as having a long duration of action and strong anabolic effect compared to butyl decanoate and other esters .Physical And Chemical Properties Analysis
Butyl decanoate has a normal boiling temperature, critical temperature, and critical pressure. It also has a density and enthalpy that can be determined as a function of temperature . The IR spectra of butyl decanoate was measured in various solvents .Scientific Research Applications
1. Esterification Reactions and Fuel Properties
Butyl decanoate, a mixed ester of decanoic acid, has been studied for its role in esterification reactions. Research by Lamba and Sarkar (2018) found that using mixed esters like butyl methyl decanoate in the presence of a catalyst like Amberlyst 15 can result in improved fuel properties. This suggests potential applications of butyl decanoate in biofuel production and other industrial processes where esterification is critical (Lamba & Sarkar, 2018).
2. Enhancing Butanol Production in Fermentative Processes
A study by Evans and Wang (1988) explored the use of decanol (a component of butyl decanoate) in improving butanol formation by Clostridium acetobutylicum. Their research demonstrated that mixed extractants containing decanol could enhance butanol production by up to 72% under controlled pH conditions. This has implications for the production of bio-butanol, a potential biofuel (Evans & Wang, 1988).
3. Impact on Intestinal Epithelial Barrier and Antioxidation
Zhao, Hu, and Ma (2021) investigated the effects of decanoic acid, a key component of butyl decanoate, on intestinal barrier and antioxidant functions. Their study found that sodium decanoate improved antioxidant capacity and intestinal morphology in both cell cultures and mouse models. This research provides insights into the potential health benefits and applications of butyl decanoate in nutrition and health sciences (Zhao, Hu, & Ma, 2021).
Safety And Hazards
properties
IUPAC Name |
butyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-8-9-10-11-12-14(15)16-13-6-4-2/h3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNCNTSXSYXHOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067565 | |
Record name | Butyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl decanoate | |
CAS RN |
30673-36-0 | |
Record name | Butyl decanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30673-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyl decanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030673360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoic acid, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYL DECANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64W3201R25 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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